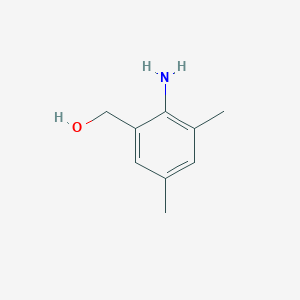
2-Amino-3,5-dimethylbenzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the aromatic ring is further substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylbenzyl Alcohol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitro-3,5-dimethylphenylmethanol using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an ethanol solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Amino-3,5-dimethylbenzaldehyde.
Reduction: 2-Amino-3,5-dimethylphenylamine.
Substitution: 2-Amino-3,5-dimethylphenylacetamide.
Scientific Research Applications
2-Amino-3,5-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dimethylbenzyl Alcohol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect .
Comparison with Similar Compounds
(2-Amino-3,5-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Amino-3,5-dimethylphenyl)acetone: Contains an acetone group instead of methanol.
(2-Amino-3,5-dimethylphenyl)propane: Contains a propane group instead of methanol.
Comparison: 2-Amino-3,5-dimethylbenzyl Alcohol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
CRPRKAVPVAZRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



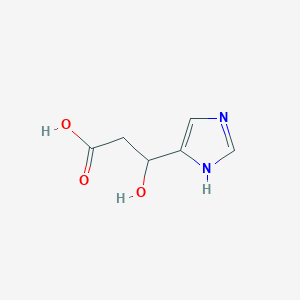
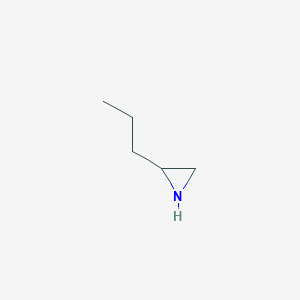
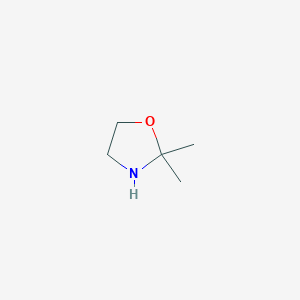

![1,4-Dioxaspiro[4.5]decane, 8-(methylthio)-](/img/structure/B1633795.png)




![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)
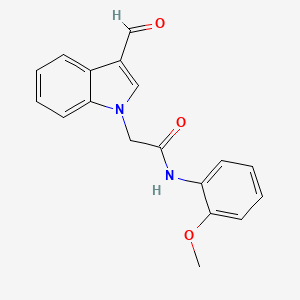
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)

